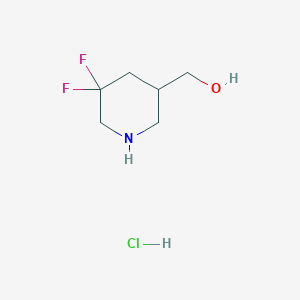

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride

説明

特性

IUPAC Name |

(5,5-difluoropiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-5(3-10)2-9-4-6;/h5,9-10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPNBLITGLEBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination of Piperidine Derivatives

- Starting Material: Piperidine or substituted piperidine derivatives.

- Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is the most commonly employed reagent to introduce fluorine atoms selectively into the piperidine ring.

- Mechanism: DAST facilitates nucleophilic fluorination, replacing hydroxyl or other leaving groups on the piperidine ring with fluorine atoms, specifically targeting the 5,5-positions for difluorination.

- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon), at low to moderate temperatures (0 °C to room temperature), to control regioselectivity and avoid side reactions.

Introduction of the Hydroxymethyl Group

- Method: Hydroxymethylation of the fluorinated piperidine intermediate.

- Reagents: Formaldehyde or paraformaldehyde in the presence of a base or acid catalyst to attach the hydroxymethyl (-CH2OH) group at the 3-position of the piperidine ring.

- Optimization: Reaction conditions are optimized to maximize yield and purity, often involving controlled pH and temperature.

Industrial-Scale Considerations

- Scale-up: Industrial synthesis adapts the above laboratory methods, emphasizing reaction efficiency, cost-effectiveness, and environmental safety.

- Purification: Crystallization of the hydrochloride salt is commonly used to obtain the compound in high purity.

- Yield Optimization: Parameters such as reagent stoichiometry, solvent choice, and reaction time are fine-tuned to enhance yield and minimize impurities.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Fluorination of piperidine ring | Diethylaminosulfur trifluoride (DAST), inert atmosphere, 0–25 °C | Selective difluorination at 5,5-positions |

| 2 | Hydroxymethylation at 3-position | Formaldehyde/paraformaldehyde, acid/base catalyst, controlled pH | Introduces hydroxymethyl group (-CH2OH) |

| 3 | Formation of hydrochloride salt | HCl in suitable solvent | Enhances compound stability and solubility |

| 4 | Purification | Crystallization or chromatography | Achieves >99% purity for pharmaceutical use |

Research Findings and Analytical Data

- Regioselectivity: Use of DAST ensures high regioselectivity for difluorination at the 5,5-positions without affecting other ring positions.

- Yield: Laboratory yields typically range from 60% to 85% depending on reaction conditions and purification methods.

- Purity: Hydrochloride salt crystallization yields a product with purity exceeding 99%, suitable for pharmaceutical intermediates.

- Stability: The hydrochloride form exhibits improved chemical stability and aqueous solubility compared to the free base.

Notes on Related Compounds and Methods

- While direct literature on this compound is limited, analogous compounds such as (3,3-Difluoropiperidin-4-yl)methanol and (4,4-Difluoropiperidin-3-yl)methanol have been synthesized using similar fluorination and hydroxymethylation strategies with DAST and formaldehyde derivatives.

- These analogs confirm the reliability of DAST-mediated fluorination and subsequent hydroxymethylation in constructing difluorinated piperidine scaffolds.

- Industrial methods focus on scalability and purity, with the hydrochloride salt form being the preferred isolated product for enhanced handling and application.

化学反応の分析

Types of Reactions

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the methanol group to a methyl group.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 5,5-difluoropiperidin-3-yl aldehyde or 5,5-difluoropiperidin-3-yl carboxylic acid.

Reduction: Formation of 5,5-difluoropiperidine or 5,5-difluoropiperidin-3-yl methyl.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

Building Block for Synthesis

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural properties that enhance reactivity and stability.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the methanol group to an aldehyde or carboxylic acid. |

| Reduction | Can remove fluorine atoms or convert the methanol group to a methyl group. |

| Substitution | Fluorine atoms can be replaced with other functional groups. |

Biology

Enzyme Inhibitors and Receptor Ligands

The compound is investigated for its role as an enzyme inhibitor and receptor ligand. Its structural characteristics allow it to interact with specific biological targets, potentially modulating various biochemical pathways.

| Application | Target |

|---|---|

| Enzyme Inhibition | Used in studies to determine the inhibitory effects on specific enzymes. |

| Receptor Binding | Explored for binding affinity to various receptors involved in signaling pathways. |

Medicine

Therapeutic Properties

Research is ongoing into the potential therapeutic applications of this compound. It is being studied as an intermediate in drug development, particularly for compounds targeting neurological disorders and other diseases.

| Study Focus | Potential Outcome |

|---|---|

| Drug Development | Intermediate for synthesizing new pharmacological agents. |

| Therapeutic Investigations | Potential use in treating conditions like anxiety or depression due to its interaction with neurotransmitter systems. |

Industry

Agrochemicals and Specialty Chemicals

The compound is also applied in the production of agrochemicals, where its fluorinated structure enhances the efficacy and stability of pesticides and herbicides.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on a specific enzyme linked to metabolic disorders. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent.

Case Study 2: Drug Development

Research conducted by pharmaceutical companies has focused on using this compound as an intermediate in synthesizing novel antidepressants. Preclinical trials showed promising results regarding efficacy and safety profiles.

作用機序

The mechanism of action of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The fluorine atoms and methanol group play crucial roles in its binding affinity and selectivity towards these targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 5,5-difluoropiperidine derivatives. Below is a detailed comparison with analogous molecules, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|

| (5,5-Difluoropiperidin-3-yl)methanol hydrochloride | C₆H₁₂ClF₂NO | Methanol, hydrochloride salt | Fluorine atoms at 5,5-positions |

| Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride | C₁₃H₁₇ClF₂N₂O₂ | Carbamate, benzyl, hydrochloride | Bulky benzyl group enhances lipophilicity |

| tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | tert-Butoxycarbonyl (Boc), amine | Boc group for amine protection |

| 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | C₁₃H₂₁F₂NO₄ | Dual ester groups | Ester moieties for reactivity tuning |

Key Observations:

- The methanol group in the target compound introduces polarity, while the hydrochloride salt improves water solubility, critical for bioavailability in drug formulations.

- Carbamate derivatives (e.g., benzyl carbamate) incorporate protective groups that modulate stability and release kinetics .

- tert-Butyl esters (e.g., Boc-protected amines) are commonly used as intermediates in peptide synthesis and drug discovery to protect reactive amines during multi-step syntheses .

Physicochemical Properties

- Molecular Weight: ~195–200 g/mol (estimated for C₆H₁₂ClF₂NO).

- Solubility: Hydrochloride salts typically exhibit higher aqueous solubility compared to free bases. For example, analogous carbamate salts (e.g., benzyl carbamate hydrochloride) have molecular weights >300 g/mol and reduced solubility in non-polar solvents .

生物活性

(5,5-Difluoropiperidin-3-yl)methanol hydrochloride is a synthetic compound with a molecular formula of C6H12ClF2NO. It has garnered interest in various fields, particularly in medicinal chemistry, due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring that is substituted with two fluorine atoms and a methanol group. This specific arrangement contributes to its stability and lipophilicity, making it a valuable intermediate in drug development and synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6H12ClF2NO |

| Molecular Weight | 187.62 g/mol |

| Purity | NLT 98% |

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor ligand. The presence of fluorine atoms enhances the compound's binding affinity to various molecular targets, which can include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer progression and other diseases.

- Receptor Interaction : It may interact with receptors involved in signaling pathways critical for cellular functions.

The mechanism of action is influenced by the compound's structural features, particularly the fluorine substitutions which can enhance interaction with target proteins .

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

- Cancer Treatment : Research indicates that compounds with similar piperidine structures can inhibit protein kinases associated with cancer cell proliferation. The ability to cross the blood-brain barrier makes it particularly interesting for treating central nervous system malignancies .

- Neurodegenerative Disorders : Its properties suggest potential use in developing treatments for diseases such as Alzheimer's or Parkinson's by targeting specific pathways involved in neurodegeneration .

Scientific Research

In addition to medicinal applications, this compound serves as a valuable tool in biochemical research:

- Enzyme Studies : It is utilized to study the mechanisms of enzyme action and inhibition.

- Biochemical Pathways : The compound aids in understanding various biochemical pathways by acting as a ligand for specific receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Fluoropiperidin-3-yl)methanol hydrochloride | One fluorine atom | Moderate enzyme inhibition |

| (5,5-Dichloropiperidin-3-yl)methanol hydrochloride | Two chlorine atoms | Potential for receptor binding |

| (5,5-Difluoropiperidin-3-yl)ethanol hydrochloride | Two fluorine atoms; ethanol group | Enhanced lipophilicity; potential CNS effects |

The dual fluorination in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds. The increased lipophilicity and stability provided by the fluorine atoms enhance its efficacy as a drug candidate .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various assays:

- In vitro Studies : In cellular assays targeting BCL6 degradation, the compound demonstrated comparable potency to leading inhibitors while exhibiting improved pharmacokinetic properties .

- Animal Models : Preclinical trials have shown promise in reducing tumor growth rates when administered alongside traditional chemotherapeutics, indicating synergistic effects .

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of (5,5-difluoropiperidin-3-yl)methanol hydrochloride in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including NIOSH/EN 166-compliant eye protection and chemically resistant gloves. Store the compound in a dry environment at 2–8°C to prevent decomposition. Ensure adequate ventilation to avoid aerosol formation and use inert adsorbents (e.g., vermiculite) for spill containment. Safety measures should align with OSHA and EU guidelines for halogenated amines .

Q. How can solubility challenges of this compound in aqueous and organic solvents be addressed during experimental design?

- Methodological Answer : Pre-screen solvents using UV-Vis spectroscopy or HPLC to identify optimal solubility. Methanol and DMSO are empirically validated for dissolving hydrochloride salts at concentrations >4 mg/mL . For aqueous buffers, consider pH adjustment (e.g., phosphate buffer at pH 7.4) or co-solvents like acetonitrile (≤20% v/v) to enhance solubility while maintaining stability .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Methodological Answer : Common routes involve reductive amination of 5,5-difluoropiperidin-3-one followed by HCl salt formation. Purity optimization requires gradient elution HPLC (C18 column, 0.1% TFA in H2O/MeCN) and recrystallization from hexane/acetone (10:1 v/v) to achieve >95% purity. Monitor by <sup>19</sup>F NMR to confirm absence of difluorination byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using Design of Experiments (DoE) to model degradation kinetics. For example, apply Arrhenius equations at 25–60°C and pH 3–8. Use LC-MS to identify degradation products (e.g., defluorinated intermediates). Triangulate data with IR spectroscopy to track structural changes, particularly C-F bond integrity .

Q. What advanced analytical techniques are recommended for characterizing this compound’s stereochemical and electronic properties?

- Methodological Answer : Employ chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to resolve enantiomeric impurities. For electronic properties, use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals, validated by cyclic voltammetry. Solid-state <sup>13</sup>C NMR (MAS 12 kHz) can clarify crystallographic packing effects .

Q. How should experimental designs be structured to evaluate this compound’s pharmacokinetic (PK) profile in preclinical models?

- Methodological Answer : Use a two-compartment model with intravenous/oral dosing in rodents. Collect plasma samples at 0.5–24 hr intervals and analyze via LC-MS/MS (LOQ: 1 ng/mL). Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human clearance. Assess tissue distribution using radiolabeled analogs (e.g., <sup>18</sup>F-PET imaging) .

Q. What strategies mitigate interference from hydrochloride counterions in bioanalytical assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。